3-Amino-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula CHFNO. It features an amino group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through several methods, often involving the introduction of the trifluoromethoxy group onto a benzonitrile scaffold. The synthesis typically employs reagents like trifluoromethanesulfonic anhydride and various bases to achieve the desired functionalization.
3-Amino-5-(trifluoromethoxy)benzonitrile is classified as an aromatic compound due to its benzene ring structure. It also falls under the category of nitriles because of the presence of the cyano group (-C≡N). Additionally, it is categorized as a fluorinated organic compound due to the trifluoromethoxy substituent.
The synthesis of 3-Amino-5-(trifluoromethoxy)benzonitrile typically involves multiple steps:
The molecular structure of 3-Amino-5-(trifluoromethoxy)benzonitrile can be represented as follows:
The compound features a complex arrangement of atoms, with significant functional groups that influence its reactivity and interactions with biological systems.
3-Amino-5-(trifluoromethoxy)benzonitrile can participate in several chemical reactions:
The reactions can yield various products depending on the specific conditions employed, including nitro derivatives from oxidation and substituted derivatives from nucleophilic substitutions.
The mechanism of action for 3-Amino-5-(trifluoromethoxy)benzonitrile is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity, facilitating effective interaction with cell membranes and proteins. This interaction potentially leads to various biological effects depending on the target engaged.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 202.13 g/mol |
InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-3H,13H2 |
Canonical SMILES | C1=C(C=C(C=C1N)OC(F)(F)F)C#N |
The compound exhibits high gastrointestinal absorption based on its structural characteristics, indicating potential bioactivity in pharmaceutical applications .
3-Amino-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3